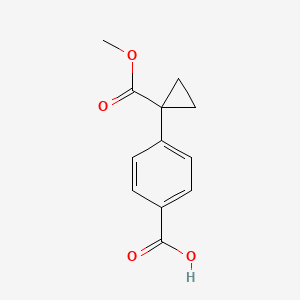
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a derivative of p-Tolylacetic acid. This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzoic acid moiety through a methoxycarbonyl linker. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves the esterification of dicarboxylic acids. The commercially crude compound can be recrystallized from a methanol/water solution (1:1) to obtain pure crystals .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques, including esterification and recrystallization, to ensure high purity and yield.
化学反应分析
Types of Reactions: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Research
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in modulating retinoid receptors, which are implicated in cancer pathways. For instance, compounds with similar structures have been evaluated for their efficacy in treating cutaneous T-cell lymphoma and other cancers by influencing cellular proliferation through retinoid signaling pathways .
2. Epithelial Sodium Channel Inhibition
This compound is noted for its role in the inhibition of epithelial sodium channels, which is crucial in regulating sodium balance and blood pressure. The mechanism involves interactions with specific receptor sites that modulate ion transport across epithelial tissues, making it a candidate for further exploration in cardiovascular and renal research .
Organic Synthesis Applications
1. Synthesis of Quaternary Amines
this compound serves as a reagent in the preparation of quaternary amines. This application is significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The compound facilitates the formation of amine derivatives through nucleophilic substitution reactions .
2. Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. It can be modified to produce various derivatives that are useful in synthesizing more complex structures, including those required for drug development. This versatility is attributed to its functional groups that allow for diverse chemical transformations .
Material Science Applications
1. Polymer Chemistry
Research indicates that derivatives of this compound can be utilized in polymer chemistry to enhance the properties of materials. For example, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .
Case Studies
作用机制
The mechanism of action of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit sodium channels, affecting ion transport and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
p-Tolylacetic acid: A precursor to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid.
4-(Methoxycarbonyl)benzoic acid: A related compound with a similar methoxycarbonyl group but without the cyclopropyl moiety.
4-(Methylthio)benzoic acid: Another derivative of benzoic acid with a different functional group.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific research and industrial applications.
属性
IUPAC Name |
4-(1-methoxycarbonylcyclopropyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUXACCXBMBMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













